molecular formula C21H18ClN5O2 B2605256 N-(4-chlorophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 852451-36-6

N-(4-chlorophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2605256
CAS No.: 852451-36-6
M. Wt: 407.86
InChI Key: YNSXMTVAEZZBAO-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[3,4-d]pyrimidinone core. This structure combines a fused bicyclic system with a 4-chlorophenyl acetamide moiety and a 3,4-dimethylphenyl substituent. The 4-chlorophenyl group enhances lipophilicity, while the 3,4-dimethylphenyl substituent may influence steric interactions in biological targets.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O2/c1-13-3-8-17(9-14(13)2)27-20-18(10-24-27)21(29)26(12-23-20)11-19(28)25-16-6-4-15(22)5-7-16/h3-10,12H,11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSXMTVAEZZBAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-chlorophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolopyrimidine core, followed by the introduction of the chlorophenyl and dimethylphenyl groups. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

N-(4-chlorophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrazolopyrimidine core.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound has shown potential as a bioactive molecule, with studies exploring its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research has investigated its potential as a drug candidate for treating various diseases, including cancer and inflammatory conditions.

    Industry: It may be used in the development of specialty chemicals and advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazolo[3,4-d]pyrimidinone Derivatives

  • Example 83 (): Structure: 2-(1-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one. Key Features: Incorporates a chromen-4-one group and multiple fluorine atoms. Physicochemical Data: Melting point 302–304°C; molecular weight 571.2 g/mol. Synthesis: Utilizes Suzuki-Miyaura coupling with a palladium catalyst . Comparison: The fluorine atoms and chromenone system enhance metabolic stability compared to the target compound’s chloro/methyl substituents.

Pyrazolo[3,4-b]pyridine Derivatives

  • Pyrazolo-pyridine-N-acetamides (): Structure: 2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-phenylacetamido) derivatives. Key Features: Pyrazolo[3,4-b]pyridine core instead of pyrazolo[3,4-d]pyrimidinone. Synthesis: K₂CO₃-mediated coupling in DMF at room temperature .

Functional Analogs: Acetamide Derivatives

Agrochemical Acetamides ()

  • Alachlor and Pretilachlor :
    • Structure: Chloro-substituted acetamides with dimethylphenyl or diethylphenyl groups.
    • Use: Herbicides targeting weed growth.
    • Comparison: While structurally distinct (lacking fused heterocycles), these compounds highlight the role of chloro and alkylphenyl groups in enhancing bioavailability and target specificity .

Substituent Effects on Properties

Electron-Withdrawing vs. Electron-Donating Groups

  • 4-Chlorophenyl (Target) : Increases lipophilicity and resistance to oxidative metabolism.
  • Fluorine (Example 83, ) : Improves metabolic stability and binding affinity via hydrophobic interactions .

Heterocyclic Core Modifications

  • Pyrazolo[3,4-d]pyrimidinone (Target): Offers hydrogen-bonding sites via the pyrimidinone carbonyl.
  • Pyrimido[4,5-d]pyrimidinone (): Additional nitrogen atoms increase polarity, affecting solubility .

Research Findings and Data Gaps

  • Physicochemical Data : The target compound’s molecular weight (calculated ~480–500 g/mol) and melting point are unreported in the evidence.
  • Biological Activity: No direct data on efficacy or toxicity.

Biological Activity

N-(4-chlorophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, also known as LP99, is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C26H30ClN3O4S
  • CAS Number : 1808951-93-0
  • Solubility : Soluble in DMF, DMSO, and ethanol.
  • Storage Conditions : Recommended storage at 2-8°C.

LP99 has been identified as a selective inhibitor of bromodomain-containing proteins BRD7 and BRD9. These proteins are implicated in various cellular processes including gene expression regulation and are associated with cancer progression and inflammatory responses. By inhibiting these bromodomains, LP99 may interfere with the transcriptional programs that drive tumor growth and inflammation.

Anticancer Properties

Research has demonstrated that LP99 exhibits broad-spectrum anticancer activity . In vitro studies have shown that it affects several cancer cell lines, including:

  • Leukemia : LP99 has shown a selectivity ratio ranging from 0.7 to 39 at the GI50 level against various leukemia cell lines, indicating its potential as an effective treatment option for hematological malignancies .
  • Solid Tumors : The compound has also been tested against solid tumors with promising results. For instance, it demonstrated significant cytotoxicity against various solid tumor cell lines with IC50 values comparable to established chemotherapeutics .

Mechanistic Studies

Mechanistic studies reveal that LP99 induces cell cycle arrest and promotes apoptosis in cancer cells. Specifically:

  • It arrests the cell cycle at the S phase, leading to increased early and late apoptosis in HL60 leukemia cells.
  • The compound has been shown to increase necrosis percentages significantly in treated cells, suggesting a robust mechanism of action against cancer cells .

Case Studies

Several studies have highlighted the efficacy of LP99:

  • Study on Leukemia Cells : A study conducted by the National Cancer Institute evaluated LP99 against 60 different cancer cell lines. Results indicated that LP99 had a high selectivity towards leukemia cells with low toxicity towards normal cells .
  • Combination Therapy Potential : Research suggests that combining LP99 with other therapeutic agents may enhance its efficacy. For example, when used alongside traditional chemotherapeutics, LP99 demonstrated synergistic effects that improved overall treatment outcomes in preclinical models .

Summary of Research Findings

Study FocusFindings
Anticancer ActivityBroad-spectrum activity against leukemia and solid tumors; selective towards cancer cells .
MechanismInduces cell cycle arrest at S phase; promotes apoptosis and necrosis in cancer cells .
Combination EffectsSynergistic effects observed when combined with other chemotherapeutics .

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